Chloromethane-13C
Overview
Description
It is primarily used as an antiviral agent in ophthalmic solutions for the treatment of keratoconjunctivitis and epithelial keratitis caused by the herpes simplex virus types 1 and 2 . Additionally, trifluridine is a component of the anti-cancer drug trifluridine/tipiracil, which is used in the treatment of metastatic colorectal cancer .
Scientific Research Applications
Trifluridine has a wide range of scientific research applications:
Chemistry: In chemistry, trifluridine is used as a nucleoside analog in various synthetic and analytical applications.
Biology: In biological research, trifluridine is used to study DNA replication and repair mechanisms.
Medicine: Trifluridine is used in the treatment of viral infections, particularly herpes simplex virus infections, and as a component of anti-cancer therapies for metastatic colorectal cancer
Mechanism of Action
The mechanism of action for Chloromethane-13C involves its reaction with other substances. For example, when heated with methanol and sodium chloride in the presence of sulfuric acid, it produces gas . It can also undergo a substitution reaction when exposed to ultraviolet light, replacing all the hydrogens in the methane with chlorine atoms .
Safety and Hazards
Chloromethane-13C is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer and may cause damage to organs (central nervous system, liver, kidneys) through prolonged or repeated exposure .
Future Directions
The use of Chloromethane-13C in hyperpolarized 13C MRI presents fascinating new directions for research and applications with in vivo MR imaging and spectroscopy . It enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluridine involves several key steps:
Halogenation of Hydroxyl Fully-Protected Ribose: This step involves the halogenation of hydroxyl fully-protected ribose.
Condensation with 5-Trifluoromethyl Uracil: The halogenated ribose is then condensed with 5-trifluoromethyl uracil.
Deprotection: The intermediate 5-trifluoromethyl uridine is generated by deprotecting the condensed product.
Dehydration, Halogenation, and Reduction: Finally, the intermediate undergoes dehydration, halogenation, and reduction reactions to obtain trifluridine.
Industrial Production Methods
In industrial production, trifluridine is synthesized using a similar method but with optimizations for large-scale production. For example, the use of an acidic resin catalyst instead of a traditional Lewis acid catalyst improves catalytic efficiency and reduces environmental pollution .
Chemical Reactions Analysis
Types of Reactions
Trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert trifluridine into different reduced forms.
Substitution: Trifluridine can undergo substitution reactions, particularly involving its trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products Formed
The major products formed from these reactions include various derivatives of trifluridine, such as trifluoromethyl-substituted uracil derivatives .
Comparison with Similar Compounds
Trifluridine is often compared with other nucleoside analogs such as idoxuridine and vidarabine. While all three compounds are used to treat viral infections, trifluridine has shown superior efficacy in certain cases, particularly in the treatment of dendritic ulcers caused by herpes simplex virus . Additionally, trifluridine’s incorporation into DNA and its ability to inhibit thymidylate synthase make it unique among nucleoside analogs .
List of Similar Compounds
Idoxuridine: Another nucleoside analog used to treat herpes simplex virus infections.
Vidarabine: An antiviral drug used to treat herpes simplex and varicella-zoster virus infections.
Acyclovir: A widely used antiviral drug for herpes simplex and varicella-zoster virus infections.
Properties
IUPAC Name |
chloro(113C)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583926 | |
Record name | Chloro(~13~C)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19961-13-8 | |
Record name | Chloro(~13~C)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19961-13-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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